molecular formula C19H24N2O2S B424965 (5Z)-3-cyclohexyl-5-[(2-ethoxyphenyl)methylidene]-1-methyl-2-sulfanylideneimidazolidin-4-one

(5Z)-3-cyclohexyl-5-[(2-ethoxyphenyl)methylidene]-1-methyl-2-sulfanylideneimidazolidin-4-one

Cat. No.: B424965
M. Wt: 344.5g/mol
InChI Key: HSRMPYYMYLHPSA-SSZFMOIBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(5Z)-3-cyclohexyl-5-[(2-ethoxyphenyl)methylidene]-1-methyl-2-sulfanylideneimidazolidin-4-one is a synthetic organic compound with a complex molecular structure It belongs to the class of imidazolidinones, which are known for their diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-3-cyclohexyl-5-[(2-ethoxyphenyl)methylidene]-1-methyl-2-sulfanylideneimidazolidin-4-one typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 2-ethoxybenzaldehyde with cyclohexylamine to form an intermediate Schiff base. This intermediate is then reacted with 1-methyl-2-thioxoimidazolidin-4-one under acidic or basic conditions to yield the final product. The reaction conditions, such as temperature, solvent, and pH, are carefully optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for cost-effectiveness, scalability, and environmental considerations. Advanced techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

(5Z)-3-cyclohexyl-5-[(2-ethoxyphenyl)methylidene]-1-methyl-2-sulfanylideneimidazolidin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenating agents like thionyl chloride or nucleophiles like amines and alcohols.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

(5Z)-3-cyclohexyl-5-[(2-ethoxyphenyl)methylidene]-1-methyl-2-sulfanylideneimidazolidin-4-one has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, including as a drug candidate for treating various diseases.

    Industry: Utilized in the development of new materials, catalysts, and other industrial applications.

Mechanism of Action

The mechanism of action of (5Z)-3-cyclohexyl-5-[(2-ethoxyphenyl)methylidene]-1-methyl-2-sulfanylideneimidazolidin-4-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. For example, it may inhibit the polymerization of tubulin, leading to mitotic arrest and apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

  • (5Z)-3-cyclohexyl-5-(2-methoxybenzylidene)-1-methyl-2-thioxoimidazolidin-4-one
  • (5Z)-3-cyclohexyl-5-(2-hydroxybenzylidene)-1-methyl-2-thioxoimidazolidin-4-one
  • (5Z)-3-cyclohexyl-5-(2-chlorobenzylidene)-1-methyl-2-thioxoimidazolidin-4-one

Uniqueness

(5Z)-3-cyclohexyl-5-[(2-ethoxyphenyl)methylidene]-1-methyl-2-sulfanylideneimidazolidin-4-one is unique due to its specific substituents, which confer distinct chemical and biological properties. The presence of the ethoxy group enhances its solubility and may influence its interaction with biological targets, making it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C19H24N2O2S

Molecular Weight

344.5g/mol

IUPAC Name

(5Z)-3-cyclohexyl-5-[(2-ethoxyphenyl)methylidene]-1-methyl-2-sulfanylideneimidazolidin-4-one

InChI

InChI=1S/C19H24N2O2S/c1-3-23-17-12-8-7-9-14(17)13-16-18(22)21(19(24)20(16)2)15-10-5-4-6-11-15/h7-9,12-13,15H,3-6,10-11H2,1-2H3/b16-13-

InChI Key

HSRMPYYMYLHPSA-SSZFMOIBSA-N

Isomeric SMILES

CCOC1=CC=CC=C1/C=C\2/C(=O)N(C(=S)N2C)C3CCCCC3

SMILES

CCOC1=CC=CC=C1C=C2C(=O)N(C(=S)N2C)C3CCCCC3

Canonical SMILES

CCOC1=CC=CC=C1C=C2C(=O)N(C(=S)N2C)C3CCCCC3

Origin of Product

United States

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